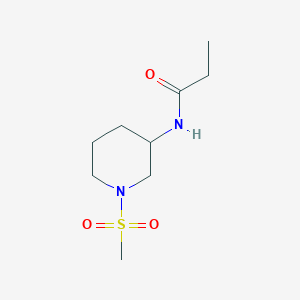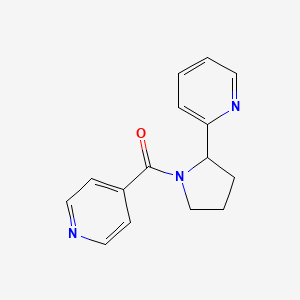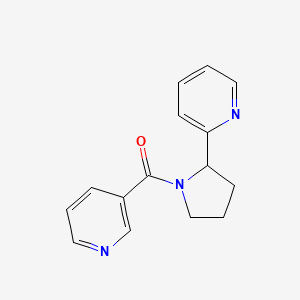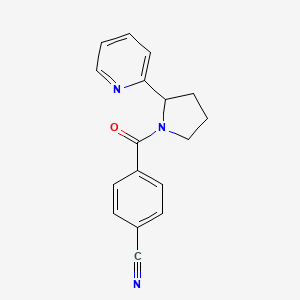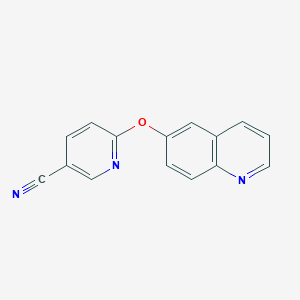
6-Quinolin-6-yloxypyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Quinolin-6-yloxypyridine-3-carbonitrile, also known as QOC, is a heterocyclic compound that has recently gained attention in the scientific community due to its potential applications in various fields. QOC is a versatile molecule that can be synthesized using different methods, and its unique structure allows it to interact with biological systems in a specific way.
作用机制
The mechanism of action of 6-Quinolin-6-yloxypyridine-3-carbonitrile is not fully understood, but it is believed to involve the interaction of the molecule with specific targets in biological systems. 6-Quinolin-6-yloxypyridine-3-carbonitrile derivatives have been shown to inhibit the activity of protein kinases by binding to the ATP binding site. 6-Quinolin-6-yloxypyridine-3-carbonitrile has also been shown to interact with DNA and RNA, which may contribute to its antitumor and antibacterial activities.
Biochemical and Physiological Effects:
6-Quinolin-6-yloxypyridine-3-carbonitrile has been shown to have various biochemical and physiological effects, depending on the specific derivative and the target system. 6-Quinolin-6-yloxypyridine-3-carbonitrile derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth by disrupting cell wall synthesis, and inhibit fungal growth by disrupting membrane function. 6-Quinolin-6-yloxypyridine-3-carbonitrile has also been shown to have anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
6-Quinolin-6-yloxypyridine-3-carbonitrile has several advantages as a research tool, including its versatility, specificity, and ease of synthesis. 6-Quinolin-6-yloxypyridine-3-carbonitrile derivatives can be synthesized with different functional groups, which can be used to modify their properties and target different systems. 6-Quinolin-6-yloxypyridine-3-carbonitrile derivatives also have high selectivity for their targets, which can reduce off-target effects. However, 6-Quinolin-6-yloxypyridine-3-carbonitrile derivatives can also have limitations, including poor solubility, stability, and toxicity. These limitations can be overcome by using appropriate formulation and delivery methods, and by optimizing the synthesis conditions.
未来方向
There are several future directions for the research on 6-Quinolin-6-yloxypyridine-3-carbonitrile, including the development of new derivatives with improved properties, the elucidation of the mechanism of action, and the exploration of new applications in different fields. 6-Quinolin-6-yloxypyridine-3-carbonitrile derivatives with improved solubility, stability, and selectivity could be developed by modifying the structure and by using different formulation and delivery methods. The mechanism of action of 6-Quinolin-6-yloxypyridine-3-carbonitrile could be further elucidated by using biochemical and biophysical techniques, such as X-ray crystallography and NMR spectroscopy. New applications of 6-Quinolin-6-yloxypyridine-3-carbonitrile could be explored in fields such as energy storage, environmental remediation, and drug delivery.
合成方法
6-Quinolin-6-yloxypyridine-3-carbonitrile can be synthesized using various methods, including the reaction of 2-chloro-3-formylquinoline with 3-pyridinecarbonitrile in the presence of a base, or the reaction of 2-aminopyridine with 3-chloro-4-cyanobenzaldehyde in the presence of a catalyst. The yield and purity of the product can be improved by using different reaction conditions and purification techniques.
科学研究应用
6-Quinolin-6-yloxypyridine-3-carbonitrile has been studied for its potential applications in different fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 6-Quinolin-6-yloxypyridine-3-carbonitrile has been shown to have antitumor, antibacterial, and antifungal activities. 6-Quinolin-6-yloxypyridine-3-carbonitrile derivatives have also been developed as potential inhibitors of protein kinases, which are involved in various diseases, including cancer and inflammation. In material science, 6-Quinolin-6-yloxypyridine-3-carbonitrile has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. In catalysis, 6-Quinolin-6-yloxypyridine-3-carbonitrile has been used as a ligand for the synthesis of transition metal complexes, which have potential applications in organic synthesis.
属性
IUPAC Name |
6-quinolin-6-yloxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c16-9-11-3-6-15(18-10-11)19-13-4-5-14-12(8-13)2-1-7-17-14/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOGAVLRBKAYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC3=NC=C(C=C3)C#N)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

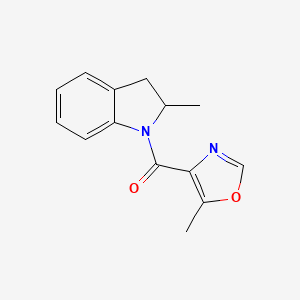
![(E)-1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7528020.png)
![4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)
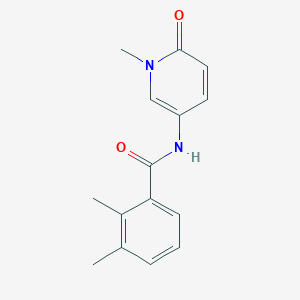
![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)
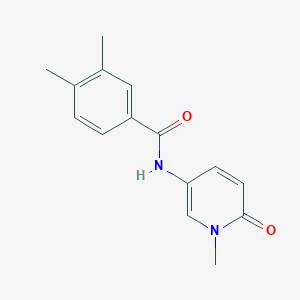
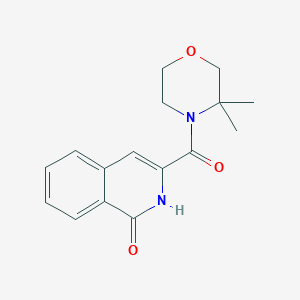
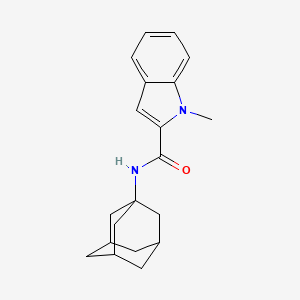
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methyl-6-oxopyridin-3-yl)acetamide](/img/structure/B7528071.png)
![N-(5-cyclopentyl-2-phenylpyrazol-3-yl)-2-[4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B7528077.png)
